Methyl 2-[(4-nitrophenyl)acetyl]benzoate
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Overview
Description
Methyl 2-[(4-nitrophenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further substituted with a 4-nitrophenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-nitrophenyl)acetyl]benzoate typically involves the esterification of 2-[(4-nitrophenyl)acetyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrophenyl)acetyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Aqueous sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: Methyl 2-[(4-aminophenyl)acetyl]benzoate
Substitution: 2-[(4-nitrophenyl)acetyl]benzoic acid
Oxidation: 2-[(4-nitrophenyl)acetyl]benzoic acid
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)acetyl]benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenyl)acetyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)acetyl]benzoate
- Methyl 2-[(4-methylphenyl)acetyl]benzoate
- Methyl 2-[(4-fluorophenyl)acetyl]benzoate
Uniqueness
Methyl 2-[(4-nitrophenyl)acetyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can have different pharmacological properties compared to their halogenated or methylated counterparts.
Properties
CAS No. |
61653-08-5 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
methyl 2-[2-(4-nitrophenyl)acetyl]benzoate |
InChI |
InChI=1S/C16H13NO5/c1-22-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
OORINHJGUNQCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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